Ethyl oxirane-2-carboxylate
Description
Significance of Oxirane-2-carboxylate Frameworks in Contemporary Chemical Science
The oxirane-2-carboxylate framework is a cornerstone in modern organic synthesis due to the inherent reactivity of the strained three-membered epoxide ring. fiveable.me This high degree of ring strain makes epoxides susceptible to ring-opening reactions by a variety of nucleophiles, a characteristic that chemists extensively exploit to introduce new functional groups and build molecular complexity. solubilityofthings.combohrium.com The presence of the carboxylate group further enhances the synthetic utility of these frameworks, offering an additional site for chemical modification. solubilityofthings.com
In contemporary chemical science, oxirane-2-carboxylate frameworks are recognized as crucial building blocks for the synthesis of a diverse range of molecules, including pharmaceuticals, agrochemicals, and materials. ontosight.aiontosight.ai The dual reactivity of the epoxide and ester functionalities allows for a modular approach to synthesis, enabling the construction of intricate and functionally rich compounds. For instance, the epoxide ring can be opened to create diols, amino alcohols, and other valuable intermediates, while the ester can be hydrolyzed, reduced, or converted into other carbonyl derivatives.
The ability to control the stereochemistry of these reactions is particularly significant. Asymmetric epoxidation techniques and stereoselective ring-opening reactions allow for the synthesis of enantiomerically pure compounds, a critical requirement in the development of many modern drugs. wikipedia.org
Historical Context of Oxirane Chemistry Relevant to Ethyl Oxirane-2-carboxylate
The history of oxirane chemistry is intrinsically linked to the discovery and development of methods for their synthesis. A pivotal moment in this history was the discovery of the Darzens reaction in 1904 by the organic chemist Auguste Georges Darzens. unacademy.commychemblog.com This reaction, also known as the Darzens glycidic ester condensation, involves the reaction of a ketone or an aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester, or "glycidic ester". unacademy.commychemblog.com This discovery provided a general and reliable method for the synthesis of compounds like this compound and its derivatives.
Prior to the Darzens reaction, the synthesis of epoxides was more challenging. The earliest report of an epoxide, ethylene (B1197577) oxide, dates back to 1859 by Charles-Adolphe Wurtz, who prepared it by treating 2-chloroethanol (B45725) with a base. acs.org While effective for simple epoxides, this "chlorohydrin" method was not as versatile as the later-developed Darzens condensation for creating substituted epoxides like this compound.
The development of the Darzens reaction opened the door to the systematic synthesis and study of glycidic esters. The mechanism of this reaction is similar to an aldol (B89426) condensation, involving the deprotonation of the α-haloester to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. mychemblog.com An intramolecular SN2 reaction then forms the epoxide ring. unacademy.com Various bases can be employed in the Darzens reaction, with sodium ethoxide and sodium amide being common choices. unacademy.com
The ability to synthesize a wide range of glycidic esters spurred research into their chemical properties and synthetic applications, laying the foundation for their current prominent role in academic and industrial research.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl oxirane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-2-7-5(6)4-3-8-4/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGWSXRILNPXKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401317010 | |
| Record name | Ethyl glycidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401317010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4660-80-4 | |
| Record name | Ethyl glycidate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4660-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycidic acid ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004660804 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl glycidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401317010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl oxirane-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.822 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Ethyl Oxirane 2 Carboxylate and Its Analogues
Epoxidation Strategies for α,β-Unsaturated Ester Precursors
One major pathway to ethyl oxirane-2-carboxylate and its analogues involves the epoxidation of the carbon-carbon double bond in an α,β-unsaturated ester, such as ethyl acrylate. Because this double bond is electron-deficient due to the adjacent ester group, specialized epoxidation conditions are often required. sciforum.netresearchgate.net
The Prilezhaev reaction, which utilizes peroxycarboxylic acids (peracids), is a classic method for converting alkenes to epoxides. sciforum.net For electron-deficient olefins like α,β-unsaturated esters, this reaction is typically slow. sciforum.netresearchgate.netic.ac.uk Reagents such as meta-chloroperbenzoic acid (m-CPBA) are commonly employed. sciforum.netic.ac.uk Despite the reduced reactivity, these protocols can provide the desired glycidic ester derivatives in good yields, with reaction times shortened significantly by using microwave or ultrasound assistance. sciforum.netresearchgate.net The reaction is stereospecific, meaning the geometry of the starting alkene is retained in the epoxide product. researchgate.netic.ac.uk
| Oxidant | Substrate Type | Key Findings |
| m-CPBA | Simple α,β-unsaturated esters | Good yields (60-95%) are achievable, especially with microwave or ultrasound to shorten reaction times. sciforum.net |
| Peroxybenzoic acid | Various alkenes | Reactivity is similar to m-CPBA but it is not commercially available. thieme-connect.de |
| Performic Acid | α,β-unsaturated acids and esters | Effective for hydroxylation, a related oxidation reaction. acs.org |
Dioxiranes are highly reactive, three-membered cyclic peroxides that are effective for the epoxidation of a wide range of alkenes, including electron-poor systems. wikipedia.org These reagents, such as dimethyldioxirane (B1199080) (DMDO), are often generated in situ from a ketone (e.g., acetone) and a persulfate oxidant like Oxone (potassium monoperoxosulfate). sci-hub.st This method is advantageous as it proceeds under neutral conditions, avoiding the acidic byproducts generated by peracids. wikipedia.org Dioxirane (B86890) epoxidation is powerful enough to oxidize electron-deficient double bonds and has been successfully used to synthesize analogues of this compound. clockss.orgacs.org
| Reagent System | Key Features | Yield |
| Dioxirane (from Oxone/ketone) | Effective for electron-deficient olefins; proceeds under neutral pH. wikipedia.orgsci-hub.st | 83-96% for various olefins. sci-hub.st |
| Chiral Dioxiranes | Used for asymmetric epoxidation, achieving high enantioselectivity. acs.org | Good to high enantiomeric excess (ee). acs.org |
Metal-organic frameworks (MOFs) have emerged as versatile heterogeneous catalysts for a variety of organic transformations, including epoxidation. nih.govmdpi.com These crystalline porous materials feature metal ions or clusters that can act as catalytically active sites. nih.gov For epoxidation, MOFs containing metals such as titanium, zirconium, cobalt, or copper can catalyze the reaction using an oxygen-delivering substance like a hydroperoxide. mdpi.comgoogle.com The use of MOFs offers the advantages of catalyst stability and reusability. nih.gov For instance, a zirconium-based MOF has been shown to catalyze the epoxidation of electron-deficient α,β-unsaturated carbonyl compounds using hydrogen peroxide. mdpi.com
| MOF Catalyst Type | Metal Node | Oxidant | Notes |
| Zirconium-based MOF | Zr | H₂O₂ | Can epoxidize electron-deficient C=C bonds. mdpi.com |
| Cobalt-based MOF | Co | O₂ (air) | Hexaprismatic [Co₆(μ₃−OH)₆] clusters activate oxygen. mdpi.com |
| Molybdenum-based systems | Mo | tert-Butyl hydroperoxide | Used for epoxidation of substrates like ethyl acrylate. researchgate.net |
Darzens Condensation Reaction Approaches for this compound Synthesis and Optimization
The Darzens glycidic ester condensation is a fundamental and direct route to α,β-epoxy esters. researchgate.net The reaction involves the condensation of a carbonyl compound (an aldehyde or ketone) with an α-halo ester, such as ethyl chloroacetate (B1199739), in the presence of a base. researchgate.netthieme-connect.de
The general reaction is as follows: Aldehyde + Ethyl Chloroacetate + Base → this compound + Salt + Water
While conceptually straightforward, the practical application and scale-up of the Darzens reaction require careful optimization to avoid side reactions. researchgate.net When using strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), competing reactions can occur, including the hydrolysis of the ester product to the corresponding epoxy acid and self-condensation of the starting aldehyde. researchgate.net The use of sodium hydride (NaH) can lead to a cleaner product but presents safety challenges on a multigram scale due to the evolution of hydrogen gas. researchgate.net Alternative bases like sodium ethoxide in diethyl ether have also been explored to minimize byproducts. researchgate.net
| Base/Solvent System | Advantages | Disadvantages/Challenges |
| Sodium Hydride (NaH) in Hexane/Acetonitrile | Often yields the desired product cleanly. thieme-connect.deresearchgate.net | Generation of H₂ gas makes it inconvenient for large-scale synthesis. researchgate.net |
| Sodium Hydroxide (NaOH) in THF/Acetonitrile | Inexpensive and readily available. | Can lead to a mixture of products, including hydrolyzed epoxy acid and aldehyde condensation products. researchgate.net |
| Sodium Ethoxide in Diethyl Ether | An alternative to avoid hydrolysis issues. researchgate.net | Requires careful control of reaction conditions. |
Esterification Techniques for Carboxylic Acid Intermediates
An alternative synthetic strategy involves the initial synthesis of the corresponding carboxylic acid (oxirane-2-carboxylic acid or its analogues), followed by esterification to yield the desired ethyl ester.
Fischer esterification is a classic method for converting a carboxylic acid into an ester by reacting it with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). masterorganicchemistry.commasterorganicchemistry.comoperachem.com The reaction is an equilibrium process. masterorganicchemistry.comorganicchemistrytutor.com
Oxirane-2-carboxylic Acid + Ethanol (B145695) ⇌ (H⁺ catalyst) ⇌ this compound + Water
To drive the equilibrium toward the formation of the ester product, the reaction is typically conducted using a large excess of the alcohol (which can also serve as the solvent) or by removing the water as it is formed, often with a Dean-Stark apparatus. masterorganicchemistry.comoperachem.comorganicchemistrytutor.com The mechanism involves the protonation of the carboxylic acid's carbonyl group by the catalyst, which enhances its electrophilicity for nucleophilic attack by the alcohol. masterorganicchemistry.commasterorganicchemistry.com
Photocatalyzed Alkoxycarbonylation Methods
Recent advancements in organic synthesis have highlighted the utility of photocatalysis for the introduction of an ethyl ester group under mild conditions. This approach is particularly advantageous as it circumvents the need for harsh acidic or basic conditions that can lead to the unwanted opening of the highly reactive oxirane ring. researchgate.net
In a notable example, the synthesis of a complex derivative, ethyl 2-aminocarbonyl-3-methyl-3-(1-methylethyl)oxirane-2-carboxylate, was achieved using photocatalysis. The process employs ethyl chlorooxoacetate as a precursor for the alkoxycarbonyl radical. This reaction is facilitated by an iridium-based photocatalyst, specifically Ir(ppy)₃ (2 mol%), and is activated by blue LED light. This method successfully preserves the integrity of both the epoxide and carbamoyl (B1232498) functional groups, resulting in a high yield of 82%.
The direct hydrocarboxylation of styrenes using photoredox catalysis under atmospheric pressure of CO2 has also been developed, showcasing the potential of light-mediated reactions in carboxylation processes. researchgate.net Furthermore, photobiocatalytic methods are emerging as a green alternative. For instance, a fatty acid photodecarboxylase from Chlorella variabilis has been used to synthesize fatty epoxides from renewable epoxy fatty acids. researchgate.net This photoenzymatic process is highly selective and operates under mild conditions. researchgate.net
Table 1: Comparison of Photocatalyzed and Traditional Methods
| Method | Reagents | Conditions | Yield | Key Advantages |
|---|---|---|---|---|
| Photocatalyzed Alkoxycarbonylation | Ethyl chlorooxoacetate, Ir(ppy)₃ | Blue LED light | 82% | Mild conditions, preserves functional groups |
| Fischer Esterification (Traditional) | Ethanol, Sulfuric acid (5 mol%) | Reflux | 75-80% conversion | Classic, well-established method |
Sequential Formation of the Oxirane Ring and Subsequent Functionalization Strategies
A common and versatile approach to synthesizing substituted ethyl oxirane-2-carboxylates involves the initial formation of the oxirane ring, followed by various functionalization reactions. This strategy allows for the introduction of a wide range of substituents onto the epoxide core.
One documented pathway begins with the epoxidation of an olefin. For instance, ethyl 7-phenyl-2-methyleneheptanoate can be oxidized using m-chloroperbenzoic acid (m-CPBA) to yield ethyl 2-(5-phenylpentyl)oxirane-2-carboxylate. nih.gov This initial epoxide can then undergo further modifications. A notable example is the regioselective radioiodination, achieved through thallation followed by treatment with radioiodide, resulting in a 54% radiochemical yield. nih.gov
Another strategy involves the Darzens condensation reaction, which can be used to synthesize ethyl 3-(2-methylpropyl)oxirane-2-carboxylate from isovaleric aldehyde and ethyl chloroacetate. researchgate.net However, scaling up this reaction using strong bases like sodium hydride can be problematic due to hydrogen gas evolution. researchgate.net Alternative methods using solid sodium hydroxide have been explored, but these can lead to side products such as the hydrolyzed epoxy acid and aldehyde condensation products. researchgate.net
A versatile synthetic route to 2-aryloxyalkyl-oxirane-2-carboxylates has been developed, which combines the dioxirane epoxidation of an inactive olefin with the facile aryl alkyl ether formation of the resulting labile epoxy alcohol via the Mitsunobu reaction. clockss.org This method provides an efficient way to construct the epoxide from an electron-deficient olefin and introduce diverse 2-alkoxyaryl moieties. clockss.org
The oxirane ring is highly susceptible to ring-opening reactions, which can be exploited for further functionalization. researchgate.net The reaction conditions (acidic or basic) dictate the regioselectivity of the nucleophilic attack. researchgate.net For example, a regioselective strategy for synthesizing ethyl 1-(oxiran-2-ylmethyl)-3-aryl-1H-pyrazole-5-carboxylates from 3(5)-aryl-1H-pyrazole-5(3)-carboxylates has been reported. mdpi.com This involves regioselective alkylation, followed by ring-opening of the oxirane with amines and a direct cyclization sequence to form novel pyrazolo[1,5-a] researchgate.netontosight.aidiazepin-4-ones. mdpi.com
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of this compound and its analogs to minimize environmental impact and enhance safety. nih.govscispace.com These principles focus on aspects such as atom economy, the use of safer solvents and reagents, and energy efficiency. acs.org
A key principle is maximizing atom economy, which aims to incorporate the maximum number of atoms from the reactants into the final product. acs.org Catalytic reagents are favored over stoichiometric ones as they are used in smaller amounts and can be recycled, thus reducing waste. scispace.comacs.org For instance, the use of catalysts in the synthesis of this compound derivatives aligns with this principle.
The choice of solvent is another critical aspect of green chemistry, as solvents contribute significantly to chemical waste. nih.govdokumen.pub The ideal green solvent is non-toxic, biodegradable, has a high boiling point, and is easily recyclable. nih.gov Water is often considered a green solvent, and reactions performed in water without the need for organic solvents, such as the nickel(II)-catalyzed [5 + 1] annulation to form pyrazino[1,2-a]indole-2-oxides, exemplify this principle. acs.org
Minimizing the use of protecting groups and unnecessary derivatization steps is another core tenet of green chemistry, as these steps generate additional waste. scispace.comacs.org The development of highly selective catalysts, including enzymes, can often eliminate the need for protecting groups. acs.org
Alternative energy sources such as microwave irradiation and ultrasound are also being employed to drive chemical reactions more efficiently. encyclopedia.pub These methods can lead to significantly shorter reaction times and higher yields compared to conventional heating. encyclopedia.pub For example, the synthesis of 1,3,4-oxadiazoles, which can be structurally related to functionalized oxiranes, was achieved in 25 minutes under microwave irradiation, compared to 12 hours under reflux conditions. encyclopedia.pub
Table 2: Application of Green Chemistry Principles
| Green Chemistry Principle | Application in Oxirane Synthesis & Related Reactions | Example |
|---|---|---|
| Catalysis | Use of catalysts to improve efficiency and reduce waste. scispace.comacs.org | Nickel(II)-catalyzed annulation in water. acs.org |
| Safer Solvents | Replacing hazardous organic solvents with greener alternatives like water. nih.govdokumen.pub | Reactions conducted in aqueous media. acs.org |
| Energy Efficiency | Employing alternative energy sources like microwaves to reduce reaction times. encyclopedia.pub | Microwave-assisted synthesis of oxadiazoles. encyclopedia.pub |
| Atom Economy | Designing reactions to maximize the incorporation of reactant atoms into the product. acs.org | Catalytic reactions generally have higher atom economy than stoichiometric ones. acs.org |
| Reduction of Derivatives | Avoiding the use of protecting groups to minimize waste. scispace.comacs.org | Use of selective enzymes that react at specific sites. acs.org |
Mechanistic Investigations of Reactions Involving Ethyl Oxirane 2 Carboxylate
Nucleophilic Ring-Opening Reactions of the Oxirane Moiety
The strained three-membered ring of ethyl oxirane-2-carboxylate makes it highly susceptible to nucleophilic attack, leading to ring-opening. This reactivity is central to its synthetic utility.
The regioselectivity of the ring-opening of unsymmetrical epoxides is a critical aspect, determining the final product structure. In the case of this compound, the presence of the electron-withdrawing carboxylate group significantly influences the site of nucleophilic attack.
Under basic or nucleophilic conditions, the reaction generally proceeds via an SN2 mechanism. libretexts.org The nucleophile preferentially attacks the less substituted carbon atom (C3), which is sterically more accessible. youtube.com This is a common feature in the ring-opening of epoxides with strong nucleophiles under basic conditions. youtube.com The steric hindrance at the C2 position, which is attached to the ethyl carboxylate group, further disfavors nucleophilic attack at this site. researchgate.net
In contrast, under acidic conditions, the reaction mechanism can shift towards an SN1-like character. libretexts.org The epoxide oxygen is first protonated, making the ring more susceptible to opening. libretexts.org This is followed by the development of a partial positive charge on the carbon atoms. The electron-withdrawing nature of the carboxylate group at C2 would destabilize a positive charge at this position. Consequently, a partial positive charge is more likely to build up at the C3 position. However, for many epoxides, even under acidic conditions, the attack often occurs at the more substituted carbon due to the ability of alkyl groups to stabilize the developing positive charge through hyperconjugation. libretexts.org For this compound, the specific influence of the carboxylate group on the electronic and steric environment of the epoxide ring dictates the regiochemical outcome. Studies on similar systems, such as 2-(chloromethyl)oxirane, have shown that the regioselectivity is dependent on the reaction conditions and the nature of the nucleophile and catalyst, with contributions from both SN2 and borderline SN2 mechanisms. researchgate.net
The interplay between steric and electronic factors ultimately governs the regioselectivity. A summary of expected regioselectivity under different conditions is presented below:
| Condition | Predominant Mechanism | Site of Nucleophilic Attack | Rationale |
| Basic/Nucleophilic | SN2 | C3 (less substituted) | Steric hindrance at C2 is the dominant factor. youtube.comresearchgate.net |
| Acidic | SN1-like/SN2 | Can be complex | Involves a balance of steric effects and carbocation stability. The electron-withdrawing ester group at C2 disfavors carbocation formation at that position. libretexts.org |
The ring-opening of epoxides is a stereospecific process. In an SN2 reaction, the nucleophile attacks the carbon atom from the side opposite to the carbon-oxygen bond. This results in an inversion of configuration at the center of attack. Therefore, the stereochemistry of the starting epoxide directly influences the stereochemistry of the product.
For this compound, a nucleophilic attack at the C3 position via an SN2 mechanism will lead to the inversion of the stereocenter at C3. If the starting material is a specific enantiomer, the product will also be stereochemically defined. This stereospecificity is a key advantage in asymmetric synthesis, allowing for the creation of chiral molecules with predictable stereochemistry.
The use of chiral catalysts can also induce stereoselectivity in the ring-opening of racemic or meso epoxides. For instance, chiral organocatalysts have been successfully employed in the stereoselective ring-opening polymerization of lactide, a cyclic ester, demonstrating the potential for controlling stereochemistry through catalysis. nih.gov While specific studies on this compound are not detailed in the provided context, the general principles of stereoselective catalysis in epoxide ring-opening are well-established.
Under acidic conditions, the ring-opening of this compound is initiated by the protonation of the epoxide oxygen. libretexts.org This activation step makes the epoxide a better electrophile and facilitates the breaking of a carbon-oxygen bond. evitachem.com The actual catalyst is often the hydronium ion (H₃O⁺) when the reaction is carried out in an aqueous acidic medium. chemguide.co.uk
The mechanism can be described as follows:
Protonation of the Epoxide Oxygen: The lone pair of electrons on the epoxide oxygen attacks a proton from the acid catalyst, forming a protonated epoxide. This intermediate is highly reactive. libretexts.org
Nucleophilic Attack: A nucleophile, which can be the solvent (e.g., water in hydrolysis) or another added nucleophile, attacks one of the carbon atoms of the epoxide ring. libretexts.org The regioselectivity of this attack depends on the factors discussed in section 3.1.1. The transition state has significant SN1 character, with the C-O bond beginning to break before the new C-Nu bond is fully formed. libretexts.org
Deprotonation: The resulting intermediate is then deprotonated, typically by a solvent molecule, to yield the final ring-opened product and regenerate the acid catalyst. libretexts.org
The intermediates in this process are the protonated epoxide and the subsequent carbocation-like species that is attacked by the nucleophile. The stability of this carbocation-like intermediate is a key factor in determining the regioselectivity of the reaction. libretexts.org
In base-catalyzed ring-opening, a strong nucleophile directly attacks one of the epoxide carbons in an SN2 fashion. libretexts.org The ring strain of the epoxide facilitates the reaction even though an alkoxide, which is a poor leaving group, is formed. libretexts.org
The mechanism proceeds as follows:
Nucleophilic Attack: The nucleophile attacks the sterically less hindered carbon atom (C3) of the epoxide ring. libretexts.orgyoutube.com
Ring-Opening: The carbon-oxygen bond breaks, and the electrons move to the oxygen atom, forming an alkoxide intermediate.
Protonation: The alkoxide intermediate is then protonated by a protic solvent (e.g., water or alcohol) to give the final product. libretexts.org
Amines are effective catalysts for the ring-opening of epoxides with carboxylic acids. researchgate.netsci-hub.se The catalytic cycle involves the amine acting as a nucleophile initially. In the presence of a carboxylic acid, the amine can form an acid-amine complex. sci-hub.se The carboxylate anion, generated in situ, then acts as the primary nucleophile to open the epoxide ring. sci-hub.se The use of carboxylate catalysts, prepared in situ from the reaction of amines or quaternary ammonium (B1175870) salts with the carboxylic acid, can eliminate the induction period often observed in these reactions. sci-hub.se The catalytic activity is influenced by the nature of the amine and the reaction conditions. researchgate.net
Grignard reagents (RMgX) are potent nucleophiles and strong bases. masterorganicchemistry.com Their reaction with epoxides provides a valuable method for forming carbon-carbon bonds. The addition of a Grignard reagent to an epoxide typically proceeds via an SN2 mechanism, with the nucleophilic carbon of the Grignard reagent attacking the less substituted carbon of the epoxide ring. masterorganicchemistry.comleah4sci.com
However, the reaction of a Grignard reagent with this compound is more complex due to the presence of the ester functional group. Grignard reagents are known to react with esters. masterorganicchemistry.comadichemistry.com The mechanism would likely involve two competing reaction pathways:
Nucleophilic attack on the epoxide ring: The Grignard reagent attacks the C3 carbon of the oxirane, leading to ring-opening.
Nucleophilic attack on the ester carbonyl: The Grignard reagent attacks the electrophilic carbon of the ester group. This typically leads to the addition of two equivalents of the Grignard reagent and the formation of a tertiary alcohol after workup. masterorganicchemistry.comyoutube.com
The outcome of the reaction would depend on the relative reactivity of the epoxide and the ester functionalities towards the Grignard reagent, as well as the reaction conditions. It is plausible that a mixture of products would be obtained. Mechanistic studies would be necessary to elucidate the predominant pathway and to optimize conditions for selective reaction at either the epoxide or the ester.
Mechanistic Studies of Ester Hydrolysis and Saponification Processes
The ester group of this compound can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions.
Under acidic conditions, the hydrolysis is a reversible process. chemguide.co.uk The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfer steps, an alcohol (ethanol) is eliminated, yielding the carboxylic acid. chemguide.co.uk
Saponification is the hydrolysis of an ester under basic conditions and is an irreversible process. organicchemistrytutor.com The mechanism involves the following steps:
Nucleophilic Attack: A hydroxide (B78521) ion (OH⁻) acts as a nucleophile and attacks the carbonyl carbon of the ester. This forms a tetrahedral intermediate. organicchemistrytutor.comlibretexts.org
Elimination of the Leaving Group: The tetrahedral intermediate collapses, and the ethoxide ion (EtO⁻) is eliminated as the leaving group, forming a carboxylic acid. organicchemistrytutor.com
Acidic Workup: An acidic workup is required to protonate the resulting carboxylate salt and isolate the final carboxylic acid product. organicchemistrytutor.com
The saponification of this compound would yield the corresponding oxirane-2-carboxylate salt. It is important to note that under these basic conditions, the epoxide ring is generally stable, although prolonged reaction times or harsh conditions could potentially lead to side reactions involving the epoxide.
Multicomponent Reaction Pathways Incorporating Oxirane-2-carboxylates
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of each reactant. tcichemicals.com This approach is noted for its high atom economy and reduction in the number of synthetic steps, making it an environmentally favorable methodology. tcichemicals.commdpi.com Oxiranes, including this compound, serve as valuable electrophilic building blocks in these complex transformations due to the high ring strain of the three-membered ring, which facilitates nucleophilic attack.
The reaction pathways in MCRs involving oxiranes are diverse and depend on the specific reactants, catalysts, and reaction conditions. researchgate.net A general theme involves the initial nucleophilic ring-opening of the oxirane. For instance, in certain catalyzed MCRs, the reaction proceeds through a regioselective SN2 pathway. researchgate.net An example is the catalytic reaction of an oxirane, a terminal alkyne, and a malonate, which yields functionalized 2H-pyrans. researchgate.net In this transformation, copper acetylides, generated in situ, attack the oxirane to form a homopropargylic alcohol intermediate, which then undergoes further reactions to form the final heterocyclic product. researchgate.net
Another illustrative pathway involves the reaction of oxiranes with nucleophiles like ammonia (B1221849) or hydrazines in the presence of other components. acs.orgnih.gov For example, the reaction of a complex oxirane derived from a pyrazolone (B3327878) with ammonia leads to a nucleophilic ring-opening of the oxirane. acs.orgnih.gov This is followed by hydrolysis and subsequent air oxidation to yield a different pyrazolone derivative. acs.orgnih.gov The mechanism highlights how the oxirane ring can be opened and transformed in a sequence of reactions within a single pot. acs.org Catalysis is often crucial for controlling the reaction pathway and preventing the formation of byproducts. mdpi.com Lewis acids, for example, can activate the oxirane ring, making it more susceptible to attack by weak nucleophiles. researchgate.net
Below is a table summarizing a representative multicomponent reaction pathway.
| Reaction Type | Reactants | Key Intermediate | Final Product | Catalyst/Conditions | Reference |
| Pyrano Synthesis | Oxirane, Terminal Alkyne, Malonate | Homopropargylic Alcohol | Functionalized 2H-Pyran | Organo-catalyst (e.g., Bu3P) | researchgate.net |
| Pyrazolone Transformation | Dihydrospiropyrazole-oxirane, Ammonia | 4-aminopyrazole intermediate | Pyrazolone derivative | Aqueous media | acs.orgnih.gov |
Reaction Kinetics and Evaluation of Activation Parameters for Oxirane Ring Opening
The ring-opening of oxiranes is a classic example of a nucleophilic substitution reaction, which can proceed through different mechanisms depending on the conditions (e.g., acidic or basic). researchgate.net The kinetics of these reactions are dictated by the activation energy (ΔE‡) of the transition state, which is influenced by electronic and steric factors of the oxirane substrate and the nature of the nucleophile. nih.govub.edu
Computational studies using density functional theory (DFT) have provided significant insights into the activation parameters for the ring-opening of three-membered heterocycles. nih.govub.edu These investigations reveal that the activation energy for the SN2 ring-opening of an epoxide by an acetate (B1210297) nucleophile is significantly lower than that for an analogous aziridine (B145994), indicating epoxides are intrinsically more reactive. nih.govub.edu The activation energy barrier for the ring-opening of a model epoxide mounted on a cyclohexene (B86901) scaffold was calculated to be 16.6 kcal/mol. nih.govub.edu This reactivity trend is not solely dependent on the carbon-heteroatom bond strength but is strongly influenced by the HOMONu–LUMOSubstrate interaction. nih.govub.edu
The table below, derived from computational studies, shows the calculated activation energies for the ring-opening of various three-membered heterocycles, illustrating the relative reactivity of epoxides.
| Substrate (Y in C₆H₁₀Y) | Reactant Complex (ΔERC) (kcal/mol) | Activation Energy (ΔE‡) (kcal/mol) | Product Energy (ΔEP) (kcal/mol) | Reference |
|---|---|---|---|---|
| Y=NH (Aziridine) | -5.5 | 32.1 | 29.6 | nih.govub.edu |
| Y=PH (Phosphirane) | -7.3 | 21.2 | 17.2 | nih.govub.edu |
| Y=O (Epoxide) | -7.6 | 16.6 | 8.8 | nih.govub.edu |
| Y=S (Thiirane) | -8.9 | 9.6 | 1.4 | nih.govub.edu |
| Y=NMs (N-Mesylaziridine) | -13.7 | 7.0 | -13.7 | nih.gov |
| Y=NTf (N-Triflylaziridine) | -14.3 | -2.7 | -29.3 | nih.gov |
Kinetic studies on the reaction between epoxides and carboxylic acids, catalyzed by carboxylates, show that the reaction order for both the epoxide and the catalyst is one, while it is zero for the acid. sci-hub.seresearchgate.net This suggests a mechanism where the rate-determining step is the nucleophilic attack of the carboxylate catalyst on the epoxide ring. sci-hub.seresearchgate.net This initial attack forms a highly alkaline intermediate, which then rapidly abstracts a proton from the carboxylic acid, regenerating the catalyst and forming the final ester product. sci-hub.seresearchgate.net The catalytic activity is influenced by factors such as the alkalinity of the carboxylate ion and electrostatic interactions within the solvent environment. sci-hub.se
Stereochemical Aspects and Chiral Synthesis
Enantioselective Synthesis of Ethyl Oxirane-2-carboxylate Enantiomers
The synthesis of enantiomerically pure or enriched this compound is crucial for its use as a chiral building block. Two primary strategies are employed: asymmetric epoxidation of a prochiral alkene and kinetic resolution of a racemic mixture.
Asymmetric Epoxidation: This approach involves the direct conversion of an achiral precursor, such as ethyl acrylate, into a chiral epoxide using a chiral catalyst. While the Sharpless asymmetric epoxidation is a renowned method for allylic alcohols, modifications and other catalytic systems are required for α,β-unsaturated esters. wikipedia.orgmdpi.comyoutube.com Organocatalysis, for instance using chiral ketones like the Shi catalyst, has emerged as a powerful tool for the asymmetric epoxidation of unfunctionalized and electron-deficient olefins. wikipedia.org
| Catalyst System | Oxidant | Typical Enantiomeric Excess (ee) |
| Chiral Phase-Transfer Catalysts | Various | Moderate to High |
| Organocatalysts (e.g., Shi-type) | Potassium peroxymonosulfate (B1194676) (Oxone) | Good to Excellent |
| Metal-Salen Complexes (e.g., Jacobsen) | Sodium hypochlorite (B82951) (bleach) | Variable, substrate-dependent |
Kinetic Resolution: This method involves the selective reaction of one enantiomer from a racemic mixture of this compound, leaving the other enantiomer unreacted and thus enriched. Enzymatic resolutions are particularly effective. Lipases, for example, can catalyze the hydrolysis of one enantiomer of the ester at a much faster rate than the other, allowing for the separation of the unreacted, enantiopure ester from the hydrolyzed acid. acs.org This technique is widely applicable to the resolution of various epoxides. acs.org
Diastereoselective Control in Oxirane-2-carboxylate Forming and Transforming Reactions
When the synthesis of an oxirane-2-carboxylate involves the creation of a second stereocenter, or when a chiral oxirane-2-carboxylate undergoes reaction, the control of diastereoselectivity becomes critical.
Darzens Condensation: The Darzens reaction is a classic method for synthesizing glycidic esters, involving the condensation of a ketone or aldehyde with an α-haloester in the presence of a base. wikipedia.orgbuchler-gmbh.com When the carbonyl compound or the α-haloester contains a stereocenter, or when a chiral base is used, the reaction can proceed with diastereoselectivity. The reaction mechanism involves the formation of a halohydrin intermediate, and the subsequent intramolecular SN2 reaction determines the final stereochemistry of the epoxide. wikipedia.org The ratio of cis to trans diastereomers can be influenced by factors such as the choice of base, solvent, and reaction temperature. mdma.chorganic-chemistry.org Phase-transfer catalysis has been shown to promote diastereoselective Darzens reactions under mild conditions. mdma.ch
| Base | Solvent | Typical Diastereomeric Ratio (cis:trans) |
| Potassium tert-butoxide | THF | Variable, often low selectivity |
| Sodium ethoxide | Ethanol (B145695) | Variable |
| Phosphazene Bases | Acetonitrile | Can provide good yields and moderate selectivity |
| Quaternary Ammonium (B1175870) Salts (PTC) | Acetonitrile/KOH | Can favor one diastereomer (e.g., 6.5:1) |
Nucleophilic Ring-Opening Reactions: The epoxide ring of this compound is susceptible to ring-opening by various nucleophiles. In an enantiopure epoxide, these reactions can proceed with high diastereoselectivity. The regioselectivity (attack at C2 vs. C3) and stereoselectivity (inversion or retention of configuration) are dependent on the nature of the nucleophile and the reaction conditions (acidic or basic). This reactivity is fundamental to the utility of these compounds as intermediates in synthesis.
Chiral Recognition and Resolution Methods for Oxirane-2-carboxylates
The separation of enantiomers from a racemic mixture of this compound is a key process for obtaining optically active material. wikipedia.org
Crystallization of Diastereomeric Salts: A common and effective method for resolving racemates is through the formation of diastereomeric derivatives. wikipedia.orglibretexts.org For oxirane-2-carboxylates, this typically involves hydrolysis of the ethyl ester to the corresponding carboxylic acid. The racemic acid is then reacted with an enantiomerically pure chiral base (e.g., brucine, strychnine, or a synthetic chiral amine) to form a mixture of diastereomeric salts. libretexts.org These salts possess different physical properties, such as solubility, which often allows for their separation by fractional crystallization. Once separated, the pure enantiomeric acid can be regenerated by treatment with a strong acid, followed by re-esterification to yield the desired enantiopure this compound.
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is another powerful technique for both analytical and preparative separation of enantiomers. The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and thus enabling their separation. This method can be applied directly to the ester, avoiding the need for derivatization.
Chiral Recognition: The underlying principle of resolution and chiral chromatography is molecular recognition. Synthetic receptors can be designed to selectively bind one enantiomer of a carboxylate over the other. nih.gov This recognition is typically based on a "three-point interaction model" and often involves non-covalent interactions such as hydrogen bonding. Studying these interactions helps in the rational design of more effective resolving agents and chiral stationary phases.
Derivatives and Functionalization Strategies
Synthesis of Substituted Ethyl Oxirane-2-carboxylate Derivatives and Analogues
The synthesis of substituted this compound derivatives is primarily achieved through well-established condensation reactions, which allow for the introduction of a variety of substituents onto the oxirane ring.
The Darzens condensation is a classical and widely utilized method for synthesizing glycidic esters, including derivatives of this compound. This reaction typically involves the condensation of a ketone or an aldehyde with an α-haloester in the presence of a base. For instance, the reaction of acetophenone (B1666503) with ethyl chloroacetate (B1199739) yields ethyl 2-methyl-3-phenyloxirane-2-carboxylate clockss.org. Similarly, ethyl 3-(2-methylpropyl)oxirane-2-carboxylate can be synthesized from isovaleric aldehyde and ethyl chloroacetate guidechem.com. While effective, challenges on a larger scale can include the evolution of gaseous hydrogen when using bases like sodium hydride, and side reactions such as hydrolysis of the ester or self-condensation of the aldehyde when using bases like sodium hydroxide (B78521) guidechem.com.
Another significant method is the Knoevenagel condensation , which is particularly useful for synthesizing unsaturated analogues. For example, the piperidine-catalyzed reaction of ring-substituted benzaldehydes with 2-methoxyethyl cyanoacetate (B8463686) produces various ring-disubstituted 2-methoxyethyl phenylcyanoacrylates researchgate.net.
Furthermore, specialized derivatives can be synthesized through unique pathways. For instance, ethyl 2-(oxazolin-2-yl)alkanoates can be prepared from the reaction of ethyl 2-diazo-3-oxoalkanoates with 2-arylaziridines under microwave heating. This method proceeds via an electrophilic ring expansion of the aziridine (B145994) by an alkoxycarbonylketene intermediate nih.gov.
The following table summarizes various synthetic routes to substituted this compound derivatives and analogues.
| Derivative/Analogue | Starting Materials | Key Reaction Type |
| Ethyl 2-methyl-3-phenyloxirane-2-carboxylate | Acetophenone, Ethyl chloroacetate | Darzens Condensation |
| Ethyl 3-(2-methylpropyl)oxirane-2-carboxylate | Isovaleric aldehyde, Ethyl chloroacetate | Darzens Condensation |
| Ring-disubstituted 2-methoxyethyl phenylcyanoacrylates | Substituted benzaldehydes, 2-Methoxyethyl cyanoacetate | Knoevenagel Condensation |
| Ethyl 2-(oxazolin-2-yl)alkanoates | Ethyl 2-diazo-3-oxoalkanoates, 2-Arylaziridines | Electrophilic Ring Expansion |
| Ethyl 2-cyano-3,3-diphenylacrylate | Benzophenone imine, Ethyl 2-cyanoacetate | Condensation |
Introduction of Diverse Aryloxyalkyl Residues to the Oxirane-2-carboxylate Core
A significant functionalization strategy involves the introduction of aryloxyalkyl residues to the oxirane-2-carboxylate core, which can be challenging due to the lability of the epoxide ring. A versatile synthetic route has been developed for 2-aryloxyalkyl-oxirane-2-carboxylates, which are of interest as potential hypoglycemic agents clockss.org.
The key step in this synthesis is the formation of the aryl alkyl ether linkage. Direct displacement reactions using 3-alkoxyphenoxide have proven unsuccessful due to facile epoxide ring opening. However, the Mitsunobu reaction provides a successful alternative for coupling a labile epoxy alcohol with a phenol (B47542) derivative clockss.org.
The general synthetic approach begins with the preparation of a 2-substituted acrylate, which serves as the precursor to the epoxide. Epoxidation of this electron-deficient olefin can be achieved using dioxirane (B86890). The resulting epoxy alcohol can then undergo a Mitsunobu reaction with a suitable resorcinol (B1680541) monoether to form the desired aryl alkyl ether linkage, yielding compounds like ethyl 2-{6-[3-(benzyloxy)phenoxy]hexyl}-2-oxiranecarboxylate clockss.org.
This method allows for the late-stage introduction of diverse terminal side chains. For example, debenzylation of the initial product can be followed by O-alkylation or O-acylation of the resulting phenol to introduce a variety of alkoxy or acyloxy groups clockss.org.
| Precursor Compound | Reagents | Reaction Type | Resulting Derivative |
| Epoxy alcohol (4) | Benzylresorcinol, Triphenylphosphine, DEAD | Mitsunobu Reaction | Ethyl 2-{6-[3-(benzyloxy)phenoxy]hexyl}-2-oxiranecarboxylate (2a) |
| Phenolic derivative (from 2a) | MEMCl, NaH | O-alkylation | Ethyl 2-(6-{3-[(2-methoxyethoxy)methoxy]phenoxy}hexyl)-2-oxiranecarboxylate (2h) |
| Phenolic derivative (from 2a) | Acetic anhydride, Pyridine | O-acylation | Ethyl 2-{6-[3-(acetyloxy)phenoxy]hexyl}-2-oxiranecarboxylate (2f) |
Targeted Modifications of the Ester Group in this compound
The ethyl ester group in this compound provides a handle for further chemical modifications, allowing for the synthesis of other functional derivatives such as carboxylic acids and amides.
Hydrolysis of the ethyl ester to the corresponding carboxylic acid is a common transformation. This can sometimes occur as an unintended side reaction during synthesis, for example, when using strong bases like NaOH or KOH in a Darzens condensation, leading to the formation of the hydrolyzed epoxy acid researchgate.net. Controlled hydrolysis can be employed to generate oxiranecarboxylic acids, which are valuable intermediates in their own right.
Amidation , the conversion of the ester to an amide, is another important modification. Direct amidation of esters can be achieved under various conditions. For instance, iron(III) chloride has been shown to catalyze the direct amidation of esters with both primary and secondary amines under solvent-free conditions mdpi.com. Another efficient method involves the use of coupling agents like HBTU in the presence of Hünig's base to directly couple carboxylate salts (which could be formed in situ from the ester) with amines or their ammonium (B1175870) salts organic-chemistry.org. This approach is particularly useful for substrates where the corresponding carboxylic acids or acyl chlorides are unstable organic-chemistry.org.
These modifications are summarized in the table below.
| Modification | Reagents/Conditions | Product Class |
| Hydrolysis | Base (e.g., NaOH, KOH) | Oxiranecarboxylic acid |
| Amidation | Amine, FeCl₃ (catalyst) | Oxiranecarboxamide |
| Amidation | Amine, HBTU, Hünig's base | Oxiranecarboxamide |
Formation of Complex Polyfunctionalized Systems Derived from Oxirane-2-carboxylates
The high reactivity of the strained oxirane ring makes this compound and its derivatives excellent starting materials for the synthesis of complex, polyfunctionalized molecules. The ring-opening of the epoxide is a key strategy for introducing new functional groups and extending the carbon skeleton.
The epoxide ring can be opened by a wide variety of nucleophiles . These reactions are typically SN2-type processes, where the nucleophile attacks one of the electrophilic carbons of the oxirane ring, leading to the cleavage of a carbon-oxygen bond youtube.comkhanacademy.org. In base-catalyzed or neutral conditions, the attack generally occurs at the less sterically hindered carbon libretexts.org.
For example, PMK ethyl glycidate (ethyl 3-(1,3-benzodioxol-5-yl)-2-methyloxirane-2-carboxylate), a derivative of this compound, is a known precursor in the synthesis of methylenedioxyamphetamines (e.g., MDMA) cfsre.orgcfsre.org. Its epoxy unit can react with nucleophiles like methylamine (B109427) to yield ring-opened amine products, which are key intermediates in the synthesis of these more complex bioactive molecules guidechem.com.
Furthermore, derivatives of this compound can be used to construct complex heterocyclic systems. As mentioned previously, the reaction of ethyl 2-diazo-3-oxoalkanoates with aziridines results in the formation of highly functionalized oxazolines nih.gov. This transformation involves both the generation of a ketene (B1206846) and a subsequent ring-expansion, demonstrating how the initial carboxylate structure can be elaborated into more complex polyfunctional systems.
The versatility of these ring-opening and subsequent reactions is highlighted in the following table.
| Starting Material | Reagent/Reaction Type | Resulting System/Compound |
| PMK ethyl glycidate | Methylamine (Nucleophilic ring-opening) | Ring-opened amino alcohol (precursor to MDMA) guidechem.com |
| Ethyl 2-diazo-3-oxoalkanoates / 2-Arylaziridines | Intramolecular rearrangement / Ring expansion | Polyfunctionalized oxazolines nih.gov |
| Ethylene (B1197577) oxide (a simple oxirane) | Grignard reagents (Nucleophilic ring-opening) | Primary alcohols with two additional carbons libretexts.org |
Applications in Advanced Organic Synthesis
Ethyl Oxirane-2-carboxylate as a Versatile Building Block for Complex Molecular Architectures
The utility of this compound as a versatile building block stems primarily from the reactivity of its strained three-membered epoxide ring. This ring is susceptible to nucleophilic attack, leading to a ring-opening reaction that can be controlled to introduce a wide variety of functional groups. This fundamental reaction serves as a cornerstone for constructing complex molecular frameworks.
The site of nucleophilic attack on the unsymmetrical epoxide is influenced by the reaction conditions.
Base-catalyzed ring-opening: Under basic or neutral conditions, the reaction proceeds via a classic S(_N)2 mechanism. The nucleophile attacks the less sterically hindered carbon atom (C3), resulting in a highly predictable regioselectivity.
Acid-catalyzed ring-opening: In the presence of an acid, the epoxide oxygen is protonated, creating a more reactive intermediate with partial positive charge development on the carbon atoms. The nucleophile then preferentially attacks the more substituted carbon atom (C2), which can better stabilize the positive charge.
This controllable regioselectivity, combined with the inherent chirality of many this compound derivatives, provides a powerful tool for asymmetric synthesis. It is widely used as an organic synthesis intermediate and a pharmaceutical intermediate for the derivatization of drug molecules and bioactive compounds. ekb.eg For instance, it serves as a precursor in the synthesis of methylenedioxy phenethylamines and amphetamines. cfsre.orgresearchgate.net The epoxide unit can react with a range of nucleophiles, such as amines, to yield ring-opened products that are key intermediates in the creation of larger, more intricate molecules. ekb.eg
The following table summarizes the general outcomes of ring-opening reactions on this compound with various nucleophiles, illustrating its role in building molecular complexity.
| Nucleophile (Nu⁻) | Reaction Condition | Primary Product Structure | Significance in Synthesis |
| Amine (R₂NH) | Basic/Neutral | Ethyl 3-(dialkylamino)-2-hydroxypropanoate | Access to amino alcohols, precursors for alkaloids and ligands. |
| Azide (N₃⁻) | Basic/Neutral | Ethyl 3-azido-2-hydroxypropanoate | Precursor for vicinal amino alcohols and diamines. |
| Thiol (RSH) | Basic/Neutral | Ethyl 2-hydroxy-3-(alkylthio)propanoate | Introduction of sulfur functionality for further elaboration. |
| Hydrazine (B178648) (N₂H₄) | Basic/Neutral | Ethyl 2-hydroxy-3-hydrazinylpropanoate | Key intermediate for the synthesis of nitrogen-containing heterocycles. |
| Grignard (RMgX) | Lewis Acidic | Ethyl 2-hydroxy-3-alkylpropanoate | Formation of new carbon-carbon bonds. |
This table illustrates the versatility of this compound in creating diverse functionalized molecules through controlled ring-opening reactions.
Role in Peptidomimetic Synthesis and Related Bioactive Scaffolds
Peptidomimetics are compounds designed to mimic natural peptides, offering advantages such as enhanced stability against enzymatic degradation and improved bioavailability. This compound and its derivatives are valuable scaffolds in this area, particularly for creating inhibitors of cysteine proteases, a class of enzymes implicated in various diseases.
A notable example is the use of epoxide-containing structures to mimic the tetrahedral transition state of peptide bond hydrolysis. The epoxysuccinate moiety, which can be derived from oxirane-2-carboxylates, is considered essential for the potent inhibitory activity of compounds like E-64, a well-known cysteine protease inhibitor. hilarispublisher.com
In the design of selective calpain inhibitors, researchers have synthesized libraries of peptidomimetic epoxides. hilarispublisher.com The general strategy involves coupling a peptide-like scaffold to an activated oxirane-2-carboxylate derivative. The resulting molecule combines the recognition elements of the peptide portion with the reactive "warhead" of the epoxide, which can covalently bind to the active site of the target enzyme.
Synthetic Approach to Peptidomimetic Epoxide Inhibitors:
Scaffold Synthesis: A dipeptide or tripeptide mimic is first constructed using standard peptide coupling techniques.
Epoxide Coupling: The peptide scaffold is then coupled to an enantiomerically pure oxirane-2-carboxylate derivative.
Final Modification: The ester group of the oxirane is often hydrolyzed to the corresponding carboxylic acid, which can enhance binding to the enzyme's active site through additional hydrogen bonding interactions. hilarispublisher.com
This approach allows for systematic variation of the peptide side chains (P2, P3, etc.) to optimize potency and selectivity for the target protease. hilarispublisher.com The oxirane ring thus serves as a crucial structural element for creating potent and specific enzyme inhibitors with therapeutic potential.
Synthesis of Diverse Heterocyclic Compounds Utilizing Oxirane-2-carboxylates
The bifunctional nature of this compound makes it an excellent starting material for the synthesis of a wide array of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. The general strategy involves a ring-opening reaction with a dinucleophilic reagent, followed by an intramolecular cyclization.
Synthesis of Pyrazolidinones: The reaction of this compound with hydrazine or its substituted derivatives is a direct route to 5-hydroxymethyl-pyrazolidin-3-ones.
Nucleophilic Attack: The hydrazine first acts as a nucleophile, opening the epoxide ring at the C3 position to form an ethyl 2-hydroxy-3-hydrazinylpropanoate intermediate.
Intramolecular Cyclization: The terminal nitrogen of the hydrazine moiety then attacks the ester carbonyl group, leading to cyclization and the elimination of ethanol (B145695) to form the stable five-membered pyrazolidinone ring.
Synthesis of Oxazolidinones: Oxazolidinones, a class of compounds known for their antibacterial activity (e.g., Linezolid), can be synthesized from this compound. One common pathway involves the reaction of epoxides with carbamates. ionike.com
Ring-Opening: An epoxide reacts with a carbamate (B1207046) under basic conditions. The carbamate nitrogen attacks the C3 carbon of the epoxide.
Cyclization: The newly formed hydroxyl group at the C2 position is deprotonated, and the resulting alkoxide attacks the carbamate carbonyl, displacing the leaving group and forming the oxazolidinone ring. Another related method involves the conversion of an aziridine-2-carboxylic acid ester, a structural analog of the oxirane, into a 5-functionalized oxazolidin-2-one. bioorg.org
Synthesis of Thiazolidinones: Thiazolidinones are another class of biologically important heterocycles. Their synthesis can be envisioned starting from this compound and a sulfur-containing dinucleophile like thiourea (B124793).
Initial Ring-Opening: The sulfur atom of thiourea attacks the C3 position of the epoxide ring.
Cyclization: Subsequent intramolecular reaction between one of the nitrogen atoms of the thiourea residue and the ester carbonyl group would lead to the formation of a 2-imino-1,3-thiazolidin-4-one derivative.
The following table provides a summary of heterocyclic systems accessible from this compound.
| Dinucleophile | Intermediate Product | Heterocyclic Product | Biological Significance |
| Hydrazine (H₂N-NH₂) | Ethyl 2-hydroxy-3-hydrazinylpropanoate | Pyrazolidin-3-one | Anti-inflammatory, Analgesic |
| Amine/Carbamate | Ethyl 3-amino-2-hydroxypropanoate | Oxazolidin-2-one | Antibacterial (e.g., Linezolid) |
| Thiourea (H₂N-CS-NH₂) | Ethyl 2-hydroxy-3-thioureidopropanoate | 2-Iminothiazolidin-4-one | Antifungal, Anti-HIV |
This table demonstrates the strategic use of this compound in synthesizing key heterocyclic scaffolds through reaction with various dinucleophiles.
Application in Polymer Chemistry and Specialty Materials Research
The dual functionality of this compound also makes it a valuable monomer for the synthesis of functional polymers and specialty materials. Both the epoxide and the ester groups can participate in polymerization reactions or be used to impart specific properties to the final material.
Ring-Opening Polymerization: The epoxide ring can undergo cationic or anionic ring-opening polymerization to produce polyethers with pendant ester groups. These pendant groups offer several advantages:
Functionality: The ester groups provide sites for post-polymerization modification, allowing for the attachment of other functional molecules, cross-linking agents, or bioactive substances.
Tunable Properties: The presence of the polar ester groups can be used to control the polymer's solubility, hydrophilicity, and thermal properties.
Degradability: The ester linkages in the side chains can be susceptible to hydrolysis, potentially leading to the development of biodegradable or degradable materials. This is particularly relevant for biomedical applications like drug delivery vehicles or temporary scaffolds for tissue engineering. scilit.comnih.govmdpi.commdpi.com
Studies on the copolymerization of ethyl glycidate with other cyclic ethers have demonstrated its utility in creating functional poly(alkylene oxide)s. core.ac.uk Furthermore, research into the anionic polymerization of the related monomer, ethyl glyoxylate, has shown that it can produce stimuli-responsive, self-immolative polymers, which are of interest for applications in coatings, sensors, and drug delivery. core.ac.uk
Use in Coatings and Resins: Epoxide-containing molecules are fundamental components of epoxy resins and coatings. The ring-opening reaction of epoxides with curing agents (like amines or carboxylic acids) forms a highly cross-linked, durable polymer network. nih.gov this compound can be incorporated as a specialty monomer into these formulations to modify the properties of the final coating. The ester group can enhance adhesion, alter the flexibility of the cured resin, or provide a site for further reactions.
The versatility of this compound thus extends from small-molecule synthesis to the creation of advanced macromolecular materials with tailored properties for a range of technological applications.
Theoretical and Computational Studies of Ethyl Oxirane 2 Carboxylate
Theoretical and computational chemistry provides powerful tools for understanding the reactivity, properties, and interactions of ethyl oxirane-2-carboxylate at a molecular level. These methods allow for the detailed investigation of reaction mechanisms, prediction of chemical behavior, and rational design of new applications, complementing experimental findings.
Biomedical Research Applications of Oxirane 2 Carboxylate Scaffolds
Investigations into Enzyme Inhibition Mechanisms
The electrophilic nature of the oxirane ring in oxirane-2-carboxylate derivatives makes them effective mechanism-based inhibitors for several classes of enzymes. These compounds can form stable, covalent bonds with nucleophilic residues in the enzyme's active site, leading to irreversible inactivation. This allows for detailed study of enzyme function, active site mapping, and the development of therapeutic agents.
Inhibition of Carnitine Palmitoyltransferase I (CPT I) by Oxirane-2-carboxylate Derivatives
Carnitine Palmitoyltransferase I (CPT I) is a critical enzyme in fatty acid metabolism, controlling the rate-limiting step of long-chain fatty acid transport into the mitochondria for β-oxidation. nih.gov Its role in cellular energy homeostasis has made it a target for conditions like diabetes and heart failure. Oxirane-2-carboxylate derivatives, most notably etomoxir, are well-characterized irreversible inhibitors of CPT I. medchemexpress.comtargetmol.comwikipedia.org
The mechanism of inhibition is not direct. The oxirane-2-carboxylate derivative first acts as a substrate for acyl-CoA synthetase, which converts the carboxylic acid moiety into a coenzyme A (CoA) thioester. researchgate.netnih.gov This activated form, such as etomoxir-CoA, then enters the active site of CPT I. The strained epoxide ring of the inhibitor is positioned near a nucleophilic residue in the enzyme's active site, presumed to be a serine. nih.gov This residue attacks one of the carbons of the epoxide ring, causing it to open and form a covalent, irreversible bond with the enzyme. researchgate.netnih.gov This covalent modification permanently inactivates the CPT I enzyme, blocking the transport of fatty acids and inhibiting β-oxidation. wikipedia.org
Several derivatives of 2-oxiranecarboxylic acid have been synthesized and evaluated as CPT-I inhibitors, demonstrating varying degrees of potency and isoform selectivity.
Etomoxir (2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate): The most widely studied irreversible CPT I inhibitor, with IC50 values in the nanomolar range (5-20 nM). targetmol.comwikipedia.org
2-[5-(4-chlorophenyl)pentyl]oxirane-2-carboxylate (POCA): A potent inhibitor of fatty acid oxidation. nih.gov
2-[6-(2,4-dinitrophenoxy)hexyl]oxiranecarboxylic acid: Developed as a selective inhibitor for the liver isoform of CPT-1. nih.gov
Interaction and Inactivation Mechanisms with Epoxide Hydrolases
Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to their corresponding vicinal diols, playing a key role in the detoxification of xenobiotics and the metabolism of endogenous signaling molecules. nih.gov The catalytic mechanism typically involves a two-step process initiated by a nucleophilic attack from an aspartate residue in the active site on one of the epoxide carbons. nih.gov This forms a covalent hydroxy-alkyl-enzyme intermediate, which is then hydrolyzed by an activated water molecule to release the diol and regenerate the free enzyme.
Oxirane-2-carboxylate compounds can act as mechanism-based inactivators of these enzymes. The carboxylate group helps to properly orient the molecule within the active site. The enzyme's catalytic aspartate residue attacks the epoxide ring, forming the characteristic covalent intermediate. However, if the structure of the oxirane-2-carboxylate derivative is such that the subsequent hydrolysis step is sterically or electronically disfavored, the enzyme can become trapped in the alkyl-enzyme intermediate form. This results in time-dependent, irreversible inactivation of the epoxide hydrolase, allowing researchers to probe the enzyme's active site and function.
Calpain Inhibition Studies and Structure-Activity Relationships
Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases involved in various cellular processes, including signal transduction and cytoskeletal remodeling. nih.gov Dysregulation of calpain activity is implicated in several pathological conditions. The active site of calpain contains a critical cysteine residue that acts as the primary nucleophile in peptide bond hydrolysis.
Peptidyl epoxides, which feature an oxirane ring, have been identified as potent and irreversible inhibitors of calpains and other cysteine proteases. nih.govnih.gov A well-known example is E-64 (L-3-carboxy-trans-2,3-epoxypropionyl-leucylamido-(4-guanidino)butane), which contains an oxirane-2-carboxylate-like core structure. The mechanism of inhibition involves the nucleophilic attack by the active site cysteine thiol on one of the electrophilic carbons of the epoxide ring. scbt.com This attack opens the ring and forms a stable thioether bond, resulting in the covalent and irreversible inactivation of the enzyme. nih.gov
Structure-activity relationship studies on E-64 analogues have shown that modifications to the peptide portion of the molecule can significantly alter the rate of inactivation and specificity for different calpain isoforms. nih.gov These studies help in designing more selective and potent inhibitors for therapeutic and research applications. For instance, replacing the guanidino group of E-64 with a benzyloxy-carbonylamino group was found to increase the rate of calpain inactivation. nih.gov
Antimicrobial Activity Research of Oxirane-2-carboxylate Derivatives
The chemical reactivity of the epoxide ring has also been leveraged in the search for new antimicrobial agents. Derivatives of the oxirane-2-carboxylate scaffold have been synthesized and tested against various pathogenic bacteria and fungi. The proposed mechanism often involves the alkylation of essential microbial enzymes or other nucleophilic biomolecules, disrupting cellular processes and leading to growth inhibition or cell death.
Research has explored the synthesis of various thiazole (B1198619) derivatives incorporating an oxirane-2-carboxylate moiety. These hybrid molecules have been screened for their effects against a panel of microorganisms, with some compounds showing significant activity. researchgate.net Similarly, other studies have focused on creating novel carbazole (B46965) derivatives and complexes with metals like Cobalt (II), which have demonstrated promising activity against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov The activity often depends on the specific substitutions on the core scaffold, which influence the compound's lipophilicity, steric properties, and electronic characteristics, thereby affecting its ability to penetrate microbial cell walls and interact with intracellular targets. For example, in one study, a Co(II) complex of a carbamate (B1207046) derivative showed broad activity against several bacterial strains. mdpi.com
| Compound Class | Test Organism | Activity/Result |
| Thiazole Derivatives | Various bacteria and fungi | Found to have a significant effect against tested microorganisms. researchgate.net |
| Ethyl (2-(methylcarbamoyl)phenyl)carbamate Co(II) Complex | Staphylococcus aureus, Listeria monocytogenes, Micrococcus luteus, Klebsiella pneumoniae, Proteus vulgaris | Showed promising antimicrobial activity. mdpi.com |
| 4-(4-(Benzylamino)butoxy)-9H-carbazole | S. aureus ATCC 29213, S. aureus ATCC 6358 | MIC value of 30 µg/mL. nih.gov |
| 4-(4-(Benzylamino)butoxy)-9H-carbazole | Streptococcus pyogenes | MIC value of 40 µg/mL. nih.gov |
Antitumor and Antiproliferative Activity Studies of Oxirane-2-carboxylate Analogues
The oxirane-2-carboxylate scaffold is a key feature in several classes of compounds investigated for their antitumor properties. The epoxide group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on DNA or proteins, such as enzymes involved in cell proliferation like cyclin-dependent kinases (CDKs). nih.gov This can disrupt the cell cycle and induce apoptosis, making these compounds promising candidates for cancer chemotherapy.
Numerous studies have reported the synthesis of novel oxirane-2-carboxylate analogues and their evaluation against various human cancer cell lines. For example, a series of 3-aryloxirane-2-carboxylate derivatives demonstrated significant antiproliferative activity against lung and colon cancer cell lines, with some compounds showing higher cytotoxic effects than the established chemotherapy drug cisplatin (B142131). nih.gov In another study, quinoxaline (B1680401) derivatives bearing an oxirane ring showed potent antiproliferative activity against neuroblastoma cell lines. mdpi.comnih.gov The stereochemistry of the oxirane ring was found to be crucial, with trans isomers often displaying greater activity than their cis counterparts. nih.gov
| Compound Derivative | Cancer Cell Line | IC50 Value (µM) |
| 3-Aryloxirane-2-carboxylate (2-3a) | A549 (Lung) | 73.08 ± 1.15 nih.gov |
| 3-Aryloxirane-2-carboxylate (2-3c) | A549 (Lung) | 68.27 ± 1.25 nih.gov |
| 3-Aryloxirane-2-carboxylate (2-3a) | Caco-2 (Colon) | 88.01 ± 1.34 nih.gov |
| 3-Aryloxirane-2-carboxylate (2-3c) | Caco-2 (Colon) | 75.36 ± 1.28 nih.gov |
| Oxiranyl-Quinoxaline (11a) | SK-N-SH (Neuroblastoma) | 2.49 ± 1.33 nih.gov |
| Oxiranyl-Quinoxaline (11a) | IMR-32 (Neuroblastoma) | 3.96 ± 2.03 nih.gov |
| Oxiranyl-Quinoxaline (11b) | SK-N-SH (Neuroblastoma) | 5.3 ± 2.12 nih.gov |
| Oxiranyl-Quinoxaline (11b) | IMR-32 (Neuroblastoma) | 7.12 ± 1.59 nih.gov |
Development of Radiolabeled Oxirane-2-carboxylates for Biomedical Research
Radiolabeled molecules, or radiotracers, are indispensable tools in biomedical research and clinical diagnostics, particularly for non-invasive imaging techniques like Positron Emission Tomography (PET). researchgate.net PET allows for the visualization and quantification of biochemical processes in vivo. The development of PET radioligands often involves incorporating a short-lived positron-emitting isotope, such as Carbon-11 (¹¹C, t½ ≈ 20.4 min) or Fluorine-18 (¹⁸F, t½ ≈ 109.8 min), into a biologically active molecule. mdpi.com
The development of radiolabeled oxirane-2-carboxylates is an area of interest for imaging the enzymatic targets they inhibit, such as CPT I or cPLA2α. nih.gov The carboxylic acid group provides a convenient site for radiolabeling. One established method for labeling carboxylic acids is through ¹¹C-carbonylation. nih.gov This process typically involves the reaction of an organometallic precursor (e.g., an iodo- or triflate-substituted precursor) with cyclotron-produced [¹¹C]carbon monoxide ([¹¹C]CO) in the presence of a palladium catalyst. The [¹¹C]CO is inserted into the molecule, forming the ¹¹C-labeled carboxylic acid. nih.gov
While the direct radiosynthesis of Ethyl oxirane-2-carboxylate itself is not widely documented, the principles have been applied to structurally related carboxylic acid-based enzyme inhibitors. nih.gov A radiolabeled oxirane-2-carboxylate derivative could serve as a PET tracer to measure the density and distribution of its target enzyme in living subjects. This would be valuable for studying diseases where these enzymes are dysregulated and for assessing the efficacy of drugs designed to inhibit them. However, a key challenge for any potential brain imaging agent is the ability to cross the blood-brain barrier, which can be difficult for charged molecules like carboxylic acids. nih.gov
Design and Synthesis of Potential Therapeutic Agents Based on the Oxirane-2-carboxylate Framework
The oxirane-2-carboxylate scaffold, characterized by a strained three-membered epoxide ring attached to a carboxylate group, serves as a versatile building block in the design and synthesis of novel therapeutic agents. Its inherent reactivity and stereochemical properties allow for the generation of diverse molecular architectures with potential applications in various disease areas, notably in oncology and metabolic disorders. Researchers have leveraged this framework to develop compounds with targeted biological activities.
Anticancer Applications
A significant area of research has been the development of oxirane-2-carboxylate derivatives as potential anticancer agents. Studies have focused on synthesizing and evaluating the antiproliferative effects of these compounds against various cancer cell lines.
Synthesis and Cytotoxic Activity of 3-Aryloxirane-2-carboxylate Derivatives
In one study, a series of five 3-aryloxirane-2-carboxylate derivatives were synthesized and screened for their antiproliferative activity against lung and colon cancer cell lines. The results indicated that these molecules exhibited notable activity, with IC₅₀ values below 100 µM. nih.gov Impressively, all the synthesized compounds demonstrated a significantly higher cytotoxic effect than the conventional chemotherapy drug cisplatin in colon cancer cells. nih.gov
Molecular docking studies were conducted to investigate the mechanism of action for the most active compounds. These studies explored the interactions between the derivatives and cyclin-dependent kinase 1 (CDK1), an enzyme crucial for cancer cell proliferation. nih.gov The docking analysis revealed that the most potent compounds could effectively bind to the active site of the CDK1 enzyme. nih.gov Further computational analysis, including molecular dynamics (MD) simulations and MMPBSA energy calculations, was used to assess the stability of the compound-enzyme complexes and estimate their binding affinities. nih.gov For instance, the MD simulation showed that two of the compounds formed stable complexes with the CDK1 enzyme. nih.gov
Below are the detailed research findings for two of the most active compounds from this study.
| Compound | Target Cancer Cell Line | IC₅₀ (µM) | Comparison |
|---|---|---|---|
| Compound 2-3a | Colon Cancer | <100 | Higher cytotoxic effect than cisplatin |
| Compound 2-3c | Colon Cancer | <100 | Higher cytotoxic effect than cisplatin |
| Compound 2-3a | Lung Cancer | <100 | - |
| Compound 2-3c | Lung Cancer | <100 | - |
| Compound | Binding Energy (kcal/mol) | Key Interactions | MD Simulation Result |
|---|---|---|---|
| Compound 2-3a | Slightly lower than 2-3c | Showed one more conventional hydrogen bond than 2-3c | Formed a stable complex with CDK1 |
| Compound 2-3c | Slightly higher binding affinity (MMPBSA) | Binds effectively to the enzyme | Formed a stable complex with CDK1 |
Antidiabetic Applications
The oxirane-2-carboxylate framework has also been explored for its potential in developing treatments for metabolic diseases. Research has shown that derivatives of oxirane carboxylic acid can act as effective antidiabetic agents. google.com The mechanism of action for these compounds is based on the inhibition of Carnitine Palmitoyltransferase I (CPT I), an enzyme involved in fatty acid metabolism. google.com By inhibiting this enzyme, these derivatives can produce blood glucose-lowering effects, making them promising candidates for new antidiabetic drugs with potentially fewer side effects. google.com
Synthesis of Steroid-Oxirane Conjugates
The versatility of the oxirane scaffold is further demonstrated in its use for synthesizing complex hybrid molecules. For example, a facile procedure has been developed for the preparation of two novel steroid-oxirane-carboxamide derivatives. researchgate.net This synthetic pathway involves several stages, beginning with the preparation of steroid-propargylic-ether, followed by the synthesis of steroid-dioxa derivatives, and subsequent reactions to introduce an amino group and a chloroacetyl moiety. The final step involves reacting these intermediates with 2-hydroxy-1-naphthaldehyde (B42665) to yield the target oxirane-steroid derivatives. researchgate.net Such synthetic strategies open avenues for creating complex molecules that combine the structural features of steroids with the reactive potential of the oxirane ring, for potential therapeutic applications.
Analytical and Spectroscopic Characterization in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of ethyl oxirane-2-carboxylate. Both ¹H and ¹³C NMR spectra provide detailed information about the molecular framework, confirming the presence of the ethyl ester and the oxirane ring. researchgate.net
In a typical ¹H NMR spectrum, the protons of the ethyl group give rise to a characteristic quartet and triplet pattern. The methylene (B1212753) (-CH₂) protons are coupled to the methyl (-CH₃) protons, resulting in a quartet, while the methyl protons appear as a triplet. The protons on the three-membered oxirane ring appear as distinct signals, typically in the range of 2.5-3.5 ppm. The precise chemical shifts and coupling constants between the oxirane protons are critical for assigning the relative stereochemistry (cis/trans) in substituted oxiranes. For this compound itself, the three non-equivalent ring protons form a complex splitting pattern (AMX system) that can be analyzed to confirm the structure.
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each unique carbon atom in the molecule. The carbonyl carbon of the ester group is typically observed far downfield (around 170 ppm), while the carbons of the oxirane ring have characteristic shifts in the 40-60 ppm range. The ethyl group carbons also show distinct signals. Advanced 2D-NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, definitively confirming the molecular structure.
Table 1: Typical NMR Spectroscopic Data for this compound Derivatives
| Nucleus | Functional Group | Typical Chemical Shift (δ) ppm |
|---|---|---|
| ¹H | Ethyl -CH₃ | ~1.3 (triplet) |
| ¹H | Ethyl -CH₂- | ~4.2 (quartet) |
| ¹H | Oxirane -CH- | ~3.5 |
| ¹H | Oxirane -CH₂- | ~2.8-3.0 |
| ¹³C | Carbonyl C=O | ~170 |
| ¹³C | Ethyl -CH₂- | ~62 |
| ¹³C | Oxirane -CH- | ~52 |
| ¹³C | Oxirane -CH₂- | ~45 |
Note: Exact chemical shifts can vary depending on the solvent and specific substitution on the oxirane ring.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Impurity Profiling
Mass spectrometry (MS) is a powerful technique used to confirm the molecular formula of this compound and to identify and quantify impurities. The molecular formula of the compound is C₅H₈O₃, corresponding to a molecular weight of approximately 116.12 g/mol . chemical-suppliers.euchemscene.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous confirmation of the elemental composition. srce.hr
In a typical electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to the molecular weight. The fragmentation pattern provides further structural confirmation. Common fragmentation pathways include the loss of the ethoxy group (-OCH₂CH₃, 45 Da), the ethyl group (-CH₂CH₃, 29 Da), or the entire ester functional group.
Mass spectrometry, particularly when coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is highly effective for impurity profiling. This hyphenated approach allows for the separation of the main compound from any byproducts, starting materials, or degradation products, followed by their individual mass analysis. srce.hr This is crucial for ensuring the purity of the compound and for understanding reaction mechanisms by identifying minor products formed during its synthesis. srce.hr
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum displays characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.
The most prominent features in the IR spectrum of this compound are:
C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group, typically appearing around 1735-1750 cm⁻¹. libretexts.org The exact position can indicate the electronic environment of the carbonyl group.
C-O Stretches: The spectrum will show strong bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹, corresponding to the C-O stretching vibrations of both the ester and the ether linkage within the oxirane ring. libretexts.org
C-H Stretches: Absorption bands just below 3000 cm⁻¹ arise from the C-H stretching of the sp³-hybridized carbons of the ethyl group and the oxirane ring. libretexts.org
Oxirane Ring Vibrations: The oxirane ring itself has characteristic vibrations, including ring "breathing" and C-C stretching, although these can be harder to assign definitively as they often appear in the complex fingerprint region of the spectrum.
Table 2: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Ester | C=O Stretch | 1735 - 1750 | Strong |
| Ester / Epoxide | C-O Stretch | 1000 - 1300 | Strong |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for analyzing this compound, serving two critical functions: assessing its chemical purity and determining its enantiomeric composition. rsc.org
For purity assessment, a standard reversed-phase HPLC method is typically employed. The compound is passed through a column (e.g., C18), and its retention time is measured. The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. This method can effectively separate the target compound from non-volatile impurities, starting materials, or side products from the synthesis.
Because this compound is a chiral molecule, determining the enantiomeric excess (ee) is crucial, especially when it is used in asymmetric synthesis. This is achieved using chiral HPLC. heraldopenaccess.us The technique involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, (R)-ethyl oxirane-2-carboxylate and (S)-ethyl oxirane-2-carboxylate. This differential interaction leads to different retention times, resulting in the separation of the enantiomers into two distinct peaks in the chromatogram. The enantiomeric excess is calculated from the relative areas of the two peaks using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100. This provides a precise measure of the enantiomeric purity of a sample. nih.gov
X-ray Crystallography for Absolute Configuration Determination of Crystalline Derivatives
While this compound is a liquid at room temperature, X-ray crystallography remains the definitive method for determining its absolute configuration. ed.ac.uk To achieve this, the liquid compound must first be converted into a suitable single crystal. This is typically done by synthesizing a solid derivative through a reaction that does not affect the stereocenter of the oxirane ring. For example, the oxirane can be opened with a nucleophile that introduces a group containing a heavy atom or a functionality that promotes crystallization.
Once a suitable crystalline derivative is obtained, single-crystal X-ray diffraction analysis is performed. This technique maps the electron density of the crystal, revealing the precise three-dimensional arrangement of every atom in the molecule. For chiral molecules, the analysis of anomalous dispersion effects, often aided by the presence of a heavier atom, allows for the unambiguous assignment of the absolute configuration (R or S) at the chiral center. ed.ac.uk The Flack parameter is a value calculated during the structure refinement that indicates whether the correct enantiomer has been modeled. ed.ac.uk This method provides incontrovertible proof of the molecule's absolute stereochemistry. nih.gov
Future Research Directions and Perspectives
Emerging Synthetic Methodologies for Oxirane-2-carboxylate Derivatives
The development of novel synthetic strategies for accessing oxirane-2-carboxylate derivatives is a cornerstone of future research, with an emphasis on efficiency, stereoselectivity, and sustainability. While traditional methods like the Darzens condensation remain valuable, emerging methodologies are focusing on catalytic and biocatalytic approaches to overcome limitations in substrate scope and stereocontrol.
One promising area is the use of organocatalysis for the asymmetric epoxidation of α,β-unsaturated esters. Chiral organocatalysts, such as those derived from cinchona alkaloids, have shown potential in facilitating highly enantioselective epoxidations under mild conditions. These methods offer an attractive alternative to metal-based catalysts, reducing the risk of heavy metal contamination in the final products, which is particularly crucial for pharmaceutical applications.
Furthermore, biocatalysis is emerging as a powerful tool for the synthesis of chiral oxirane-2-carboxylates. Enzymes, such as lipases, can be employed for the kinetic resolution of racemic mixtures of glycidyl (B131873) esters, providing access to enantiomerically pure compounds. nih.gov The use of enzymes in non-conventional media, such as ionic liquids or supercritical carbon dioxide, is also being explored to enhance catalytic activity and selectivity. nih.gov
Additionally, flow chemistry is being investigated as a means to improve the safety and scalability of oxirane-2-carboxylate synthesis. Continuous-flow reactors can offer precise control over reaction parameters, such as temperature and reaction time, leading to higher yields and purities. This is particularly relevant for reactions that are highly exothermic or involve unstable intermediates.
Exploration of Novel Reactivities and Transformation Pathways
While the ring-opening of the epoxide moiety with various nucleophiles is a well-established and fundamental reaction of oxirane-2-carboxylates, future research is directed towards uncovering new and unconventional transformation pathways. The inherent reactivity of the strained three-membered ring, combined with the electronic influence of the carboxylate group, provides a rich landscape for chemical exploration.
One area of growing interest is the participation of oxirane-2-carboxylates in cycloaddition reactions. For instance, formal [3+2] cycloadditions of aryl epoxides with alkenes, catalyzed by Lewis acids, have been shown to produce highly substituted tetrahydrofurans. nih.gov The exploration of similar cycloaddition reactions with ethyl oxirane-2-carboxylate and its derivatives could lead to the development of novel synthetic routes to complex heterocyclic scaffolds of potential biological importance.
Another avenue of research involves the development of novel rearrangement reactions. The rearrangement of the epoxide ring can be triggered by various stimuli, such as Lewis or Brønsted acids, to generate diverse molecular architectures. Investigating the factors that control the outcome of these rearrangements will be crucial for harnessing their synthetic potential.
Furthermore, the development of tandem reactions that involve the initial formation of the oxirane-2-carboxylate followed by an in-situ transformation is a promising strategy for increasing synthetic efficiency. Such one-pot procedures can reduce the number of purification steps, save time and resources, and minimize waste generation.
Development of Advanced Catalytic Systems for Stereoselective Synthesis
The stereoselective synthesis of oxirane-2-carboxylates is of paramount importance, as the biological activity of these compounds is often dependent on their stereochemistry. Consequently, a major focus of future research is the development of more advanced and efficient catalytic systems that can control the absolute and relative stereochemistry of the epoxide ring.
In the realm of the asymmetric Darzens reaction, the development of novel chiral phase-transfer catalysts (PTCs) is a key area of investigation. Catalysts derived from cinchona alkaloids have demonstrated the ability to induce high levels of enantioselectivity in the reaction between α-haloesters and aldehydes. nih.govacs.orgnih.gov Future work will likely focus on the design of new generations of PTCs with enhanced activity and broader substrate scope, as well as their immobilization on solid supports for easier recovery and recycling. nih.govmatrix-fine-chemicals.com
Organocatalysis also presents significant opportunities for the stereoselective synthesis of oxirane-2-carboxylates. Chiral aminocatalysts, for example, can be used to catalyze the asymmetric epoxidation of enals, which can then be converted to the corresponding esters. rsc.orgresearchgate.net The development of bifunctional organocatalysts that can activate both the nucleophile and the electrophile is a particularly promising strategy for achieving high levels of stereocontrol.
Moreover, the integration of biocatalysis with traditional chemical catalysis is an emerging trend. Chemoenzymatic cascade reactions, where an enzymatic step is combined with a chemical catalytic step in a one-pot process, can provide highly efficient and selective routes to chiral oxirane-2-carboxylates.
In-depth Structure-Activity Relationship Studies in Biomedical Applications
The diverse biological activities exhibited by compounds containing the oxirane-2-carboxylate scaffold underscore the need for comprehensive structure-activity relationship (SAR) studies. A deeper understanding of how structural modifications influence biological activity is crucial for the rational design of new therapeutic agents with improved potency and selectivity.
A recent study on 3-aryloxirane-2-carboxylate derivatives revealed their potential as antiproliferative agents against lung and colon cancer cell lines. nih.gov This research highlighted the importance of the nature and position of substituents on the aryl ring for cytotoxic activity. nih.gov Future in-depth SAR studies will likely involve the synthesis and biological evaluation of a wider range of analogues with systematic variations in the substituents on the oxirane ring and the ester group.
Key areas of investigation for future SAR studies include:
Stereochemistry: The absolute and relative stereochemistry of the oxirane ring is expected to have a profound impact on biological activity. The separate evaluation of all possible stereoisomers will be essential to identify the most active configuration.
Substituents on the Oxirane Ring: The introduction of different substituents at the 3-position of the oxirane ring can modulate the lipophilicity, electronic properties, and steric profile of the molecule, all of which can influence its interaction with biological targets.
Ester Moiety: Variation of the alcohol component of the ester group can affect the compound's solubility, metabolic stability, and pharmacokinetic properties. The synthesis of a library of different esters (e.g., methyl, propyl, benzyl) will be important for optimizing these parameters.
These SAR studies will be instrumental in identifying the key structural features required for a particular biological activity and will guide the design of more potent and selective drug candidates.
Synergistic Integration of Computational and Experimental Approaches in Oxirane-2-carboxylate Research
The convergence of computational and experimental methods is set to revolutionize research on this compound and its derivatives. This synergistic approach allows for a more profound understanding of reaction mechanisms, a more efficient design of new molecules, and a more accurate prediction of their properties and biological activities.
Molecular modeling techniques, such as molecular docking, are already being used to investigate the interactions of oxirane-2-carboxylate derivatives with biological targets. For example, docking studies have been employed to understand how 3-aryloxirane-2-carboxylate derivatives bind to the active site of cyclin-dependent kinase 1 (CDK1), a crucial enzyme in cancer cell proliferation. nih.gov
In addition to molecular docking, other computational methods are expected to play an increasingly important role:
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of oxirane-2-carboxylate derivatives and their complexes with biological macromolecules, helping to assess the stability of these interactions over time. nih.gov
Density Functional Theory (DFT) Calculations: DFT studies can be used to investigate the electronic structure and reactivity of these compounds, as well as to elucidate the mechanisms of their formation and subsequent reactions. nih.govresearchgate.net This can aid in the design of more efficient synthetic routes and the prediction of reaction outcomes.
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to correlate the structural features of oxirane-2-carboxylate derivatives with their biological activities. These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.
The integration of these computational approaches with experimental validation will create a powerful feedback loop. Computational predictions will guide experimental design, and the experimental results will, in turn, be used to refine and improve the computational models. This iterative process will accelerate the pace of discovery and development in all aspects of oxirane-2-carboxylate research.
Q & A
Basic: What are the recommended methods for synthesizing ethyl oxirane-2-carboxylate and its derivatives?
This compound can be synthesized via epoxidation of vinyl cyanides or α,β-unsaturated esters. For example, eco-friendly epoxidation using lithium hypochlorite and Fe₃O₄@Ag-CTAB nanoparticles yields derivatives like ethyl 2-cyano-3-(4-nitrophenyl)oxirane-2-carboxylate, characterized by FT-IR, NMR, and elemental analysis . For stereospecific synthesis, chiral auxiliaries or enzymatic resolution (e.g., using Corynebacterium glutamicum enzymes) are employed to isolate enantiomers like (R)- or (S)-oxirane-2-carboxylate .
Basic: How should researchers handle solubility and storage of this compound derivatives in experimental settings?
Derivatives such as etomoxir (ethyl 2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate) are soluble in DMSO (≥32.7 mg/mL) and ethanol (≥109.6 mg/mL) with gentle warming. For aqueous solutions, warming to 20 mM is feasible . Storage at -20°C in anhydrous conditions is critical to prevent hydrolysis of the oxirane ring. Use inert atmospheres (N₂/Ar) during reactions to avoid unintended ring-opening .
Advanced: How can regioselectivity in the ring-opening of this compound be controlled for synthetic applications?
Regioselectivity depends on nucleophile-Lewis acid interactions. For example, selenolates (MeSeMgCl) with BF₃·Et₂O preferentially attack the C-3 position of the epoxide, forming ethyl 3-methylselene-2-hydroxypropanoate. Without BF₃, selenolates favor C-2 attack. Theoretical calculations and ⁷⁷Se NMR confirm that BF₃ alters nucleophilicity via Se-B bonding . Similar strategies apply to thiols or amines, enabling tailored synthesis of hydroxy esters or peptidomimetics .
Advanced: What experimental designs are used to study the metabolic effects of this compound derivatives like etomoxir?
Etomoxir, a CPT1 inhibitor, is used to block mitochondrial β-oxidation. Key steps include:
- In vitro : Dose-response assays in hepatocytes (IC₅₀: 0.1–10 μM across species) with [³H]-palmitate to quantify fatty acid uptake inhibition .
- In vivo : Pretreatment with etomoxir (e.g., 10–20 mg/kg in rats) before tracer studies (e.g., ¹⁸F-fluorothia fatty acids) to assess myocardial fatty acid oxidation via biodistribution analysis .
- Contradictions : Some studies report no change in cardiac fatty acid uptake despite CPT1 inhibition, suggesting compensatory pathways. Researchers must validate findings with multiple assays (e.g., isotopic tracing, enzyme activity assays) .
Advanced: How do researchers reconcile contradictory data on the efficacy of etomoxir in metabolic studies?
Discrepancies arise from model-specific responses. For instance, Luiken et al. (2009) observed no change in cardiac fatty acid oxidation rates in rats treated with etomoxir, contrasting with earlier hepatocyte studies. Possible explanations include:
- Tissue-specific CPT1 isoform expression (liver CPT1A vs. muscle/heart CPT1B).
- Off-target effects on non-CPT1 pathways (e.g., glycolysis or peroxisomal oxidation).
Methodological solutions include isoform-selective inhibitors, CRISPR-mediated CPT1 knockdown, and multi-omics integration (proteomics/metabolomics) .
Basic: What analytical techniques are essential for characterizing this compound derivatives?
- NMR : ¹H/¹³C NMR identifies regioselectivity in ring-opening products (e.g., δ = 4.48 ppm for epoxide CH in ethyl 2-cyano-3-(p-tolyl)oxirane-2-carboxylate) .
- FT-IR : Confirms functional groups (e.g., C=O at 1759 cm⁻¹, CN at 2260 cm⁻¹) .
- Elemental Analysis : Validates purity (>98%) and stoichiometry .
- X-ray Crystallography : Resolves stereochemistry in chiral derivatives .
Advanced: What mechanistic insights explain the stereospecific inactivation of enzymes by this compound derivatives?
(R)-Oxirane-2-carboxylate irreversibly inhibits cis-3-chloroacrylic acid dehalogenase (Cg10062) via alkylation of active-site residues. Kinetic studies (e.g., pre-steady-state fluorescence quenching) and mutagenesis reveal that the (R)-enantiomer aligns with the enzyme’s substrate-binding pocket, forming a covalent adduct. In contrast, the (S)-enantiomer exhibits 100-fold lower affinity, underscoring enantiomer-specific applications in enzyme mechanism studies .
Basic: How are computational methods applied to optimize this compound synthesis?
Semi-empirical quantum-chemical calculations (e.g., AM1 method) predict reaction thermodynamics and activation energies. For example, methyl-(3,4-dimethoxyphenyl)-oxirane-2-carboxylate synthesis is endothermic (ΔH > 0) but feasible under controlled pH and temperature. Computational modeling guides solvent selection, catalyst design, and reaction scaling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
